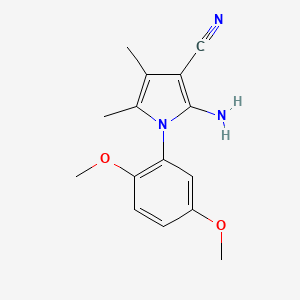![molecular formula C15H16N4S B4335093 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4335093.png)
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
描述
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl and methylbenzylthio substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
The synthesis of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the thio group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylbenzylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these sectors.
作用机制
The mechanism of action of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects. Additionally, its antiviral activity may be attributed to its ability to interfere with viral replication processes.
相似化合物的比较
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other similar compounds, such as:
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound lacks the methylbenzylthio substituent and may exhibit different biological activities.
2-benzylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar to the target compound but with a benzylthio group instead of a methylbenzylthio group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
5,7-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10-6-4-5-7-13(10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFRYCGVTVNFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=CC(=NC3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)phenyl]sulfonyl}amino)-3,4,5-trimethoxybenzoate](/img/structure/B4335010.png)

![3-(3-pyridinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4335030.png)
![2-AMINO-4,5-DIMETHYL-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-3-YL CYANIDE](/img/structure/B4335037.png)
![N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE](/img/structure/B4335044.png)
![6-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4335055.png)
![N'-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLNAPHTHALENE-2-CARBOHYDRAZIDE](/img/structure/B4335067.png)
![ETHYL 5-METHYL-1-[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YLIDENE)AMINO]-1,3,5-TRIAZIN-2-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4335069.png)
![5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4335070.png)
![N-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B4335081.png)
![N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide](/img/structure/B4335085.png)
![{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE](/img/structure/B4335117.png)
![20-methyl-12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B4335132.png)
![METHYL 3-(BENZYLSULFANYL)-2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4335134.png)
